2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride
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Overview
Description
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride, commonly known as 2C-YN HCl, is a synthetic compound belonging to the phenethylamine class. It is an analog of phenethylamine and is known for its psychedelic properties. The compound has a molecular formula of C12H15NO2 and a molar mass of 205.257 g·mol−1 .
Preparation Methods
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride can be synthesized from 2,5-dimethoxy-4-iodophenethylamine (2C-I). The synthesis involves the substitution of the iodine atom with an ethynyl group. The reaction typically requires the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Chemical Reactions Analysis
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of structure-activity relationships of phenethylamines.
Biology: The compound is used to investigate the effects of phenethylamines on biological systems, particularly their interaction with neurotransmitter receptors.
Medicine: Research on this compound contributes to understanding the pharmacological properties of psychedelic compounds and their potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-ethynylphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychedelic effects. The molecular targets include serotonin transporters and receptors, which play a crucial role in modulating mood, perception, and cognition .
Comparison with Similar Compounds
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride is similar to other phenethylamine derivatives such as:
2,5-Dimethoxy-4-iodophenethylamine (2C-I): The parent compound from which this compound is synthesized.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Another phenethylamine derivative with similar psychedelic properties.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Known for its potent psychedelic effects.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical and pharmacological properties compared to its analogs.
Properties
CAS No. |
633290-73-0 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h1,7-8H,5-6,13H2,2-3H3;1H |
InChI Key |
AKGLSSGVCLTMIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C#C.Cl |
Origin of Product |
United States |
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